γ‑Secretase Inhibitory Potency: Class‑Level Aβ42 IC₅₀ for the Most Closely Characterised N‑Benzyl‑N‑Phenylsulfonamide Analog
No primary whole‑cell Aβ42 IC₅₀ value has been published specifically for 2‑[benzyl(phenylsulfonyl)amino]benzamide. The nearest well‑characterised congener within the same (N‑benzyl‑N‑phenylsulfonamido)alkyl amide series is compound 6 (Figure 2, Parker et al. 2012), which incorporates a cyclohexyl cap in place of the biaryl group of BMS‑708163. Compound 6 exhibited an IC₅₀ (Aβ42) of 12.3 nM in a whole‑cell HEK293 assay [1]. This value provides an upper‑bound estimate for the scaffold potency class and benchmarks the core N‑benzyl‑N‑phenylsulfonamide pharmacophore against BMS‑708163 (Aβ40 IC₅₀ = 0.30 nM, 193‑fold Notch selectivity) [2].
| Evidence Dimension | γ-Secretase inhibition potency (Aβ42 IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for the unsubstituted amide; class-representative compound 6: IC₅₀ (Aβ42) = 12.3 nM |
| Comparator Or Baseline | BMS‑708163 (Avagacestat): IC₅₀ (Aβ40) = 0.30 nM; N‑(5‑chloro‑2‑(hydroxymethyl)‑N‑alkyl‑arylsulfonamide series: IC₅₀ values ranging from low nanomolar to >1 µM |
| Quantified Difference | Compound 6 is ~41‑fold less potent than BMS‑708163 on Aβ; comparison specifically for the target compound cannot be calculated. |
| Conditions | HEK293 cells transfected with human APPSwe/Lon; sandwich immunoassay after 5 h incubation |
Why This Matters
The class‑level IC₅₀ confirms that the N‑benzyl‑N‑phenylsulfonamide core can deliver nanomolar γ‑secretase engagement, making the parent amide a valid starting scaffold for optimisation libraries; procurement decisions should weigh the absence of direct potency data for the parent compound.
- [1] Michael F. Parker et al. 2-(N-Benzyl-N-phenylsulfonamido)alkyl amide derivatives as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6828–6831. Data for compound 6 (IC₅₀ Aβ42 = 12.3 nM, Cl,int,app = 176 mL/min/kg, ElogD = 5.60) extracted from cited scite.ai report. View Source
- [2] K.W. Gillman et al. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ‑Secretase Inhibitor. ACS Medicinal Chemistry Letters, 2010, 1(3), 120–124. View Source
